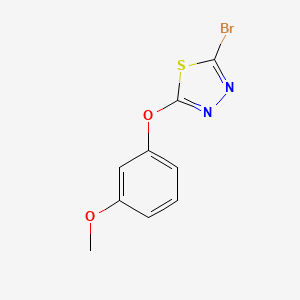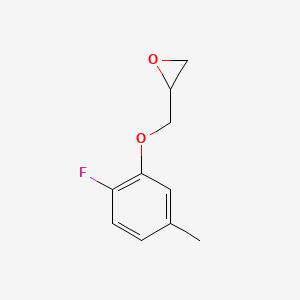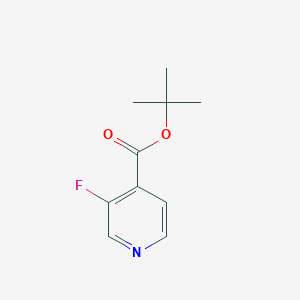![molecular formula C12H15BrFNO B1400105 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine CAS No. 1490666-13-1](/img/structure/B1400105.png)
4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine
Vue d'ensemble
Description
4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine, also known as 4-BFPP, is a synthetic piperidine derivative that has been widely used in scientific research due to its unique properties. It is a colorless solid that can be synthesized in the laboratory and is used in various applications in the pharmaceutical and biotechnology industries. 4-BFPP has been used as a ligand in the synthesis of several drugs, as an intermediate in the synthesis of other compounds, and as a tool to study the structure and function of proteins.
Applications De Recherche Scientifique
Radiolabeled Probes for σ-1 Receptors
4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine and its halogenated derivatives have been explored as potential δ receptor ligands. These compounds, including 4-[(4-cyanophenoxy)methyl]piperidine, were evaluated for their affinity and selectivity using receptor binding assays. Specifically, their utility as radiolabeled probes for σ-1 receptors was assessed through in vivo studies in rats, indicating their potential for tomographic studies of σ receptors (Waterhouse et al., 1997).
Inhibition of Lipid Peroxidation
Analogs of 4-[(4-fluorophenoxy)methyl]piperidine have been found to be potent inhibitors of lipid peroxidation. The antioxidant properties of these compounds were confirmed through cyclic voltammetric studies, suggesting their potential application in inhibiting oxidative processes (Domány et al., 1996).
Molecular Structure Analysis
The molecular structures of various derivatives, including those related to multidrug-resistant tuberculosis (MDR-TB), have been characterized using techniques such as NMR, FT-IR, and HRMS. This characterization aids in understanding the properties and potential applications of these derivatives (Jayachandra et al., 2018).
Calcium-Channel-Blocking Activity
Derivatives of 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine have been studied for their calcium-channel-blocking activity. Their potential as antihypertensive agents was assessed, indicating their relevance in medical research related to cardiovascular diseases (Shanklin et al., 1991).
Corrosion Inhibition
Piperidine derivatives, including those related to 4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine, have been evaluated for their corrosion inhibition properties on iron. This application is significant in the field of materials science, particularly for protecting metal surfaces (Kaya et al., 2016).
Antimicrobial Activity
Some derivatives have shown promise in antimicrobial applications, particularly against Mycobacterium tuberculosis. These compounds demonstrate potential as therapeutic agents in the treatment of tuberculosis (Kumar et al., 2008).
Propriétés
IUPAC Name |
4-[(4-bromo-3-fluorophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVDUVXRDIJEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)

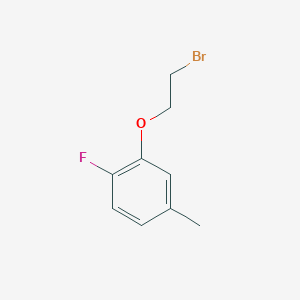
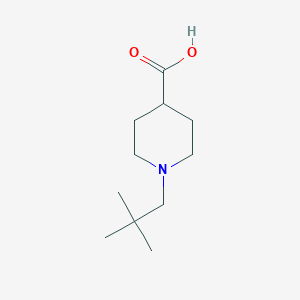
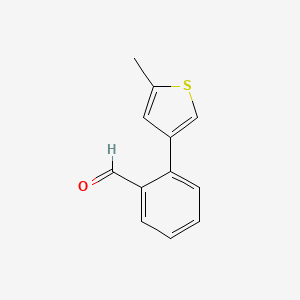
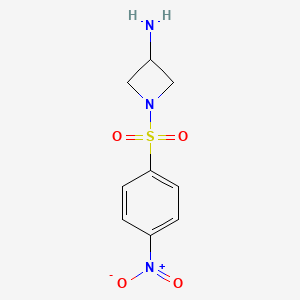
amine](/img/structure/B1400029.png)
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
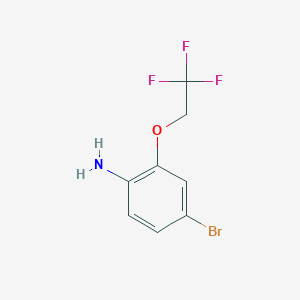
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)
